4-Cyclobutylcyclohexan-1-one
Description
4-Cyclobutylcyclohexan-1-one is a specialized organic compound primarily utilized as a building block in synthetic chemistry. This structural motif introduces unique steric and electronic properties, making it valuable for applications in drug discovery and materials science. It is commercially available through CymitQuimica, with pricing tiers for 50 mg (€717.00) and 500 mg (€2,024.00) quantities .
Properties
IUPAC Name |
4-cyclobutylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-6-4-9(5-7-10)8-2-1-3-8/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTUWKOIFTTYHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylcyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of cyclohexanone derivatives in the presence of cyclobutyl halides. The reaction is usually carried out in the presence of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyclobutyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted cyclohexanones
Scientific Research Applications
4-Cyclobutylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 4-Cyclobutylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Cyclobutylcyclohexan-1-one with structurally analogous cyclohexanone derivatives:
*Inferred values based on structural analysis.
Detailed Research Findings
Substituent Effects on Physicochemical Properties
- Cyclobutyl Group : The cyclobutyl substituent in this compound introduces significant ring strain compared to linear alkyl chains (e.g., octyl or pentyl). This strain may enhance reactivity in ring-opening or functionalization reactions, though specific data are lacking .
- Alkyl Chains : Longer chains, as in 4-Octylcyclohexan-1-one, increase hydrophobicity and molecular weight, necessitating low-temperature storage (2–8°C) to maintain stability .
- Aromatic and Amino Groups: The dimethylamino-phenyl group in 4-(Dimethylamino)-4-phenylcyclohexan-1-one confers polarity and hydrogen-bonding capacity, enabling solubility in DMSO. This makes it suitable for biological assays requiring aqueous-organic compatibility .
- Bicyclic Systems : trans-4'-Pentylbi(cyclohexan)-4-one’s bicyclic structure enhances steric bulk and thermal stability, favoring its use in high-purity synthetic workflows .
Stability and Reactivity Trends
- Methyl-substituted derivatives like 4-Methylcyclohexanone are more volatile and widely used as industrial solvents due to lower molecular weight .
Notes
Data Gaps : Critical parameters for this compound, such as exact molecular weight, melting/boiling points, and hazard classifications, are unavailable in the provided evidence.
Research Limitations : Many compounds, including this compound, are marked "for research use only" and lack validation for medical applications .
Biological Activity
4-Cyclobutylcyclohexan-1-one is a cyclic ketone that has garnered interest in various fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential toxicity.
Pharmacological Effects
The biological activity of this compound has been explored through various studies, revealing several pharmacological effects:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent.
- Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The compound's ability to inhibit cell proliferation was particularly noted in breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating its potential as an anticancer agent.
Understanding how this compound interacts at the molecular level is essential for its application in drug development. The mechanisms identified include:
- Enzyme Inhibition : Research suggests that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This could potentially lead to altered drug metabolism or enhanced efficacy of co-administered drugs.
- Receptor Modulation : The compound appears to interact with various receptors, including those involved in neurotransmission. Preliminary data suggest that it may modulate GABAergic and dopaminergic systems, which are critical in mood regulation and neurological disorders.
Toxicity Profile
Evaluating the safety profile of this compound is paramount for its therapeutic use. Current findings indicate:
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Anticancer Activity : A study investigated the effects of this compound on MCF-7 cells, revealing a dose-dependent inhibition of cell growth with significant apoptosis induction observed through flow cytometry analysis.
- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties, where disk diffusion methods were employed to assess its effectiveness against various pathogens, showing promising results comparable to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
